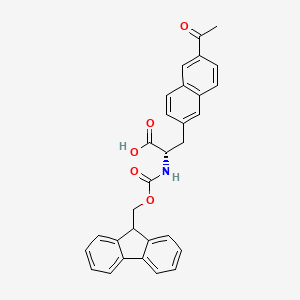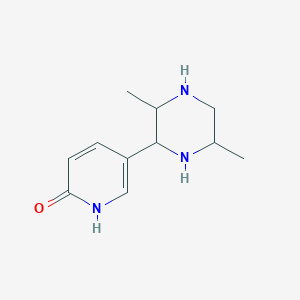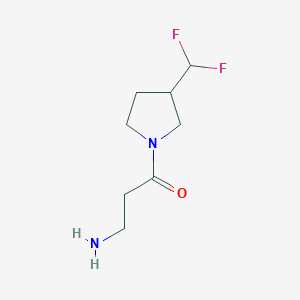
3-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one: is an organic compound that features a pyrrolidine ring substituted with a difluoromethyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using difluoromethylating agents.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: The compound serves as a building block for the synthesis of various derivatives with potential biological activity.
Biology:
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Chemical Intermediates: It is used as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the amino group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological effects.
Comparison with Similar Compounds
- 2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one
- 2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one
Comparison:
- Structural Differences: The presence of the difluoromethyl group in 3-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one distinguishes it from similar compounds, potentially enhancing its biological activity and stability.
- Biological Activity: The unique substitution pattern may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific therapeutic applications.
Properties
Molecular Formula |
C8H14F2N2O |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-amino-1-[3-(difluoromethyl)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C8H14F2N2O/c9-8(10)6-2-4-12(5-6)7(13)1-3-11/h6,8H,1-5,11H2 |
InChI Key |
CGHNBCJQBPVSGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(F)F)C(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


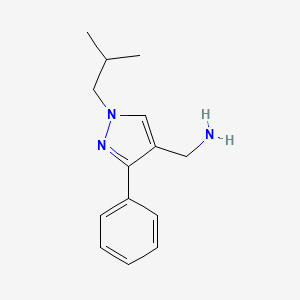


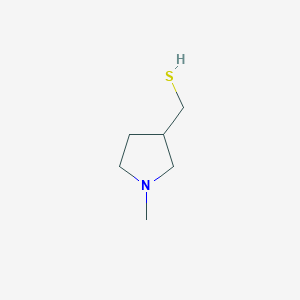
![7-Methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B13329006.png)
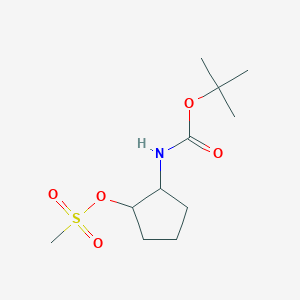

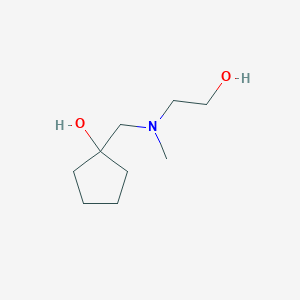
![Bicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13329030.png)
